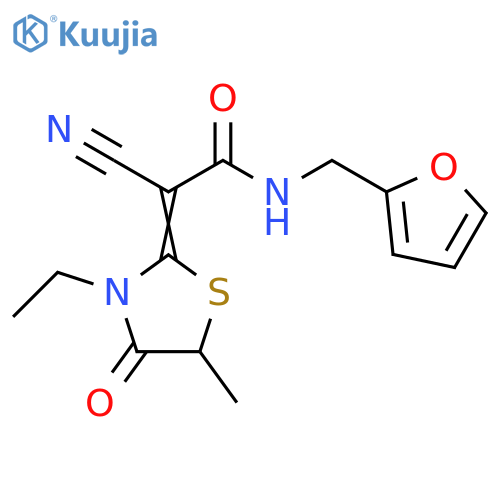

Cas no 721416-23-5 (2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide)

2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide

-

- インチ: 1S/C14H15N3O3S/c1-3-17-13(19)9(2)21-14(17)11(7-15)12(18)16-8-10-5-4-6-20-10/h4-6,9H,3,8H2,1-2H3,(H,16,18)

- InChIKey: OHUHXDINDKZGNJ-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CC=CO1)(=O)C(C#N)=C1N(CC)C(=O)C(C)S1

じっけんとくせい

- 密度みつど: 1.301±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 525.1±50.0 °C(Predicted)

- 酸性度係数(pKa): 12.23±0.46(Predicted)

2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26609195-0.05g |

2-cyano-2-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-N-[(furan-2-yl)methyl]acetamide |

721416-23-5 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide 関連文献

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamideに関する追加情報

Professional Introduction to 2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide (CAS No. 721416-23-5)

Compound 2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide, with the CAS number 721416-23-5, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives characterized by a thiazolidinone core, which is a well-documented scaffold in medicinal chemistry due to its structural versatility and biological activity. The presence of multiple functional groups, including a cyano group, an ethyl-substituted thiazolidinone ring, and a furfuryl methyl amide moiety, makes this compound a promising candidate for further exploration in drug discovery and development.

The structural motif of 2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide incorporates several key pharmacophoric elements that are known to interact with biological targets. The cyano group, for instance, is often employed in medicinal chemistry to enhance binding affinity and metabolic stability. Meanwhile, the thiazolidinone ring is a common structural feature in bioactive molecules, exhibiting properties that can modulate various biological pathways. The ethyl and methyl substituents on the thiazolidinone ring further contribute to the compound's complexity and potential for selective interaction with biological receptors.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, thiazolidinone derivatives have been extensively studied due to their broad spectrum of biological activities. For example, compounds containing this scaffold have shown promise in the treatment of inflammatory diseases, infectious agents, and even certain types of cancer. The specific arrangement of functional groups in 2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide suggests that it may possess unique pharmacological properties that could be exploited for therapeutic purposes.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in the synthesis include the formation of the thiazolidinone ring through cyclization reactions, followed by functionalization with the cyano and furfuryl methyl amide groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications on the heterocyclic core. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of precision in constructing complex molecular architectures.

The pharmacological potential of 2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide has been explored through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting how this compound might interact with biological targets such as enzymes and receptors. These studies have revealed that the compound's structure is capable of binding to several key targets involved in disease pathways, suggesting its potential as a lead compound for drug development.

In vitro assays have further validated these predictions by demonstrating inhibitory effects against various enzymes and receptors relevant to therapeutic intervention. For instance, preliminary studies have shown that this compound exhibits inhibitory activity against certain kinases and proteases, which are implicated in cancer progression and inflammatory responses. Additionally, its interaction with receptors involved in pain perception has been investigated, indicating potential applications in analgesic therapies.

The development of novel pharmaceuticals often involves rigorous testing to assess safety and efficacy before moving into clinical trials. The case of 2-Cyano-2-(3-ethyl-5-methyl-4-oxyo - 2 -thiazolidinylidene)-N-( 2 -furanylmethyl)acetamide is no exception. Preclinical studies are currently underway to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how the compound behaves within an organism and for identifying potential side effects or toxicities.

Beyond its potential therapeutic applications, this compound also represents an important advancement in the field of medicinal chemistry due to its structural complexity and innovative design. The synthesis and study of such molecules contribute to our fundamental understanding of how chemical structures influence biological activity. This knowledge is essential for designing future generations of drugs that are more effective, selective, and less likely to cause adverse effects.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods have enabled researchers to predict the behavior of complex molecules like 2-Cyano - 2 - ( 3 - ethyl - 5 - methyl - 4 - oxo - 2 -thiazolidinylidene ) - N - ( 2 - furanylmethyl ) acetamide with unprecedented accuracy. These tools help streamline the drug development process by identifying promising candidates early on without the need for extensive experimental screening.

In conclusion, cas no72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623-CAS NO72141623

721416-23-5 (2-Cyano-2-(3-ethyl-5-methyl-4-oxo-2-thiazolidinylidene)-N-(2-furanylmethyl)acetamide) 関連製品

- 1528932-52-6(N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1017459-82-3(5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid)

- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)

- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

- 2321331-92-2(4-(methoxymethyl)-1-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole)

- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

- 1261651-71-1(4'-Chloro-2,3-difluoro-2'-(difluoromethyl)biphenyl)

- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)